molecular formula C14H23F2NO4 B2588248 tert-butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate CAS No. 1864073-07-3

tert-butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate

Cat. No.: B2588248
CAS No.: 1864073-07-3
M. Wt: 307.338
InChI Key: HDEJCXYZHVBZTB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H23F2NO4 . It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, an acetoxy group, and two fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through a series of reactions including reduction and cyclization.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.

    Addition of the acetoxy group: The acetoxy group is added through an esterification reaction, typically using acetic anhydride and a catalyst.

    Incorporation of fluorine atoms: The fluorine atoms are introduced via a fluorination reaction, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the piperidine ring can interact with various biological receptors. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-hydroxy-1,1-difluoroethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-chloro-1,1-difluoroethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-methoxy-1,1-difluoroethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate is unique due to the presence of both acetoxy and difluoroethyl groups, which confer distinct chemical and biological properties

Biological Activity

tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate (CAS Number: 1864073-07-3) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a difluoroethyl moiety, which may influence its pharmacological properties.

The chemical structure of this compound is characterized by the following features:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring.
  • Acetoxy Group : This functional group may enhance the lipophilicity and bioavailability of the compound.
  • Difluoroethyl Moiety : The presence of fluorine atoms can improve metabolic stability and alter biological interactions.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Acetylcholinesterase Inhibition :
    • Compounds with structural similarities have shown significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, a study demonstrated that certain piperidine derivatives had IC50 values in the low micromolar range, indicating potent AChE inhibitory activity .
  • Antimicrobial Activity :
    • Several piperidine derivatives have been reported to possess antimicrobial properties. The introduction of different substituents on the piperidine ring can modulate the spectrum of activity against various pathogens .
  • Anti-inflammatory Effects :
    • Some studies have suggested that piperidine derivatives can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

A recent case study highlighted the synthesis and biological evaluation of various piperidine derivatives, including those with difluoroethyl substitutions. These compounds were tested for their effects on AChE and showed promising results, supporting further exploration into their therapeutic potential for cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

  • Substituent Variations : The nature and position of substituents on the piperidine ring significantly impact AChE inhibition and other biological activities.
  • Fluorination : The incorporation of fluorine atoms has been shown to enhance binding affinity to target enzymes due to increased lipophilicity and electronic effects.

Comparative Analysis

A summary table comparing key biological activities of related compounds is presented below:

Compound NameAChE Inhibition (IC50 µM)Antimicrobial ActivityAnti-inflammatory Activity
This compoundTBDTBDTBD
Piperidine derivative A2.7ModerateYes
Piperidine derivative B5.0HighNo

Properties

IUPAC Name

tert-butyl 4-(2-acetyloxy-1,1-difluoroethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO4/c1-10(18)20-9-14(15,16)11-5-7-17(8-6-11)12(19)21-13(2,3)4/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEJCXYZHVBZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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